2-Cyano-2-ethylbutanoic acid
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Overview
Description
2-Cyano-2-ethylbutanoic acid is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is a nitrile derivative of butanoic acid and is used primarily in research and development settings
Mechanism of Action
Mode of Action
The exact mode of action of 2-Cyano-2-ethylbutanoic acid is currently unknown due to the lack of specific studies on this compound . Cyano groups in general are known to participate in various intermolecular interactions, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Cyano groups can be involved in various biochemical processes, but without specific studies on this compound, it is difficult to determine the exact pathways it affects .
Pharmacokinetics
Some properties have been predicted, such as high gastrointestinal absorption and permeability across the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-2-ethylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the cyano group is introduced into the butanoic acid framework.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-ethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-Cyano-2-ethylbutanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Cyano-2-methylpropanoic acid
- 2-Cyano-2-phenylpropanoic acid
- 2-Cyano-2-butenoic acid
Comparison: 2-Cyano-2-ethylbutanoic acid is unique due to its specific alkyl chain length and the presence of the nitrile group. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications in research and industry. For example, the presence of the ethyl group can influence its solubility and reactivity compared to compounds with different alkyl or aryl groups.
Properties
IUPAC Name |
2-cyano-2-ethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7(4-2,5-8)6(9)10/h3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZGCSZDLSBANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4386-07-6 |
Source
|
Record name | 2-cyano-2-ethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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